![molecular formula C6H14N2 B1592110 N-methylpiperidin-4-amine CAS No. 45584-07-4](/img/structure/B1592110.png)
N-methylpiperidin-4-amine
Overview
Description
N-methylpiperidin-4-amine is a chemical compound with the molecular formula C6H14N2 . It is also known by other names such as 1-Methyl-4-piperidinamine and 4-Amino-1-methylpiperidine .
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . The synthesis of piperidone derivatives, including N-methylpiperidin-4-amine, often involves the Mannich base formation reaction . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis
The molecular structure of N-methylpiperidin-4-amine consists of a six-membered piperidine ring with a methyl group and an amine group attached . The IUPAC name for this compound is N-methylpiperidin-4-amine .Chemical Reactions Analysis
Piperidones, including N-methylpiperidin-4-amine, have been found to possess various biological activities . They have been synthesized to mimic naturally occurring alkaloids and steroids in order to study their biological activity .Physical And Chemical Properties Analysis
N-methylpiperidin-4-amine has a molecular weight of 114.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .Scientific Research Applications
Drug Discovery
Piperidine derivatives are pivotal in drug production, showing important pharmacophoric features utilized in various therapeutic applications .
Organic Synthesis
These compounds can act as alternatives for piperidine in organic reactions at higher temperatures due to their thermal stability and hydrogen bond properties .
Mechanism of Action
Target of Action
This compound is a derivative of piperidine, a six-membered heterocyclic ring with one nitrogen atom . Piperidine derivatives have been found to interact with a variety of targets, including heat shock proteins
Mode of Action
It is known that the mode of action of a drug is related to its affinity (probability of the drug occupying a receptor at any given instant) and intrinsic efficacy (degree to which a ligand activates receptors and leads to cellular response) . The affinity and activity of a drug are determined by its chemical structure .
Biochemical Pathways
Piperidine derivatives have been found to inhibit heat shock protein 70, which plays significant roles in several biological processes, including the regulation of apoptosis .
Pharmacokinetics
The molecular weight of N-methylpiperidin-4-amine is 114.189 Da , which could influence its pharmacokinetic properties.
Result of Action
It is known that biogenic amines, which include piperidine derivatives, can trigger psychoactive, vasoactive, and hypertensive effects when consumed in high amounts .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7-6-2-4-8-5-3-6/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTGZDVYPCEHFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620993 | |
Record name | N-Methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
45584-07-4 | |
Record name | N-Methyl-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45584-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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